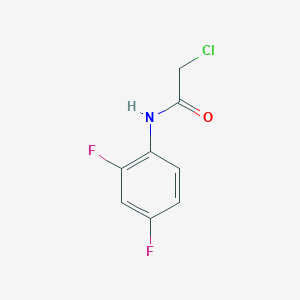

2-chloro-N-(2,4-difluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(2,4-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPPVAAGWXKMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352863 | |

| Record name | 2-chloro-N-(2,4-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96980-65-3 | |

| Record name | 2-Chloro-N-(2,4-difluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96980-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(2,4-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2,4-difluorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Characterization of 2-chloro-N-(2,4-difluorophenyl)acetamide

This guide provides a comprehensive analysis of the spectral data for 2-chloro-N-(2,4-difluorophenyl)acetamide, a key intermediate in various organic synthesis pathways. As researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure and purity is paramount. This document offers a detailed walkthrough of the analytical techniques and data interpretation required to fully characterize this compound, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Compound Overview and Molecular Structure

2-chloro-N-(2,4-difluorophenyl)acetamide is an acetamide derivative with the molecular formula C₈H₆ClF₂NO.[1] Its structural integrity is the foundation of its utility in subsequent chemical transformations. Accurate characterization ensures reproducibility and safety in research and development processes.

| Identifier | Value |

| IUPAC Name | 2-chloro-N-(2,4-difluorophenyl)acetamide[1] |

| CAS Number | 96980-65-3[1] |

| Molecular Formula | C₈H₆ClF₂NO[1] |

| Molecular Weight | 205.59 g/mol [1] |

| Monoisotopic Mass | 205.0106 Da[2] |

The molecular structure, presented below, is the basis for all subsequent spectral predictions and interpretations.

Caption: A generalized workflow for mass spectrometry analysis.

Data Interpretation

For 2-chloro-N-(2,4-difluorophenyl)acetamide, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal.

-

Molecular Ion Peak: The primary piece of evidence is the molecular ion. The monoisotopic mass is 205.0106 Da. [2]In positive ion mode, this would be observed as the [M+H]⁺ adduct at an m/z of approximately 206.0179. [2]* Isotopic Pattern: A crucial validation point is the isotopic signature of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum will show two peaks for any chlorine-containing fragment: the main peak (M) and a smaller peak at two mass units higher (M+2), with an intensity of about one-third of the main peak. This provides definitive evidence for the presence of a single chlorine atom.

Fragmentation Analysis

The fragmentation pattern provides a fingerprint for the molecule's structure. A primary and highly probable fragmentation pathway involves the cleavage of the amide bond (a McLafferty-like rearrangement is not possible) or alpha-cleavage.

Caption: Plausible fragmentation pathways for 2-chloro-N-(2,4-difluorophenyl)acetamide.

| m/z (Predicted) | Ion Formula | Identity/Origin |

| 206.02 | [C₈H₇ClF₂NO]⁺ | [M+H]⁺ Molecular Ion |

| 128.04 | [C₆H₅F₂N]⁺ | Loss of the chloroacetyl moiety (•COCH₂Cl) |

| 77.98 | [C₂H₂ClO]⁺ | Chloroacetyl cation, from loss of 2,4-difluoroaniline |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol

The spectrum can be obtained using a potassium bromide (KBr) pellet, where the solid sample is finely ground with KBr and pressed into a transparent disk. [1]Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

Data Interpretation and Expected Absorptions

The key functional groups in 2-chloro-N-(2,4-difluorophenyl)acetamide will produce characteristic absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3200 - 3350 | Medium-Strong | Amide |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Aromatic Ring |

| C=O Stretch (Amide I) | 1650 - 1690 | Strong | Amide Carbonyl |

| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong | Amide |

| Aromatic C=C Stretch | 1450 - 1600 | Medium | Aromatic Ring |

| C-F Stretch | 1100 - 1300 | Strong | Aryl-Fluoride |

| C-Cl Stretch | 600 - 800 | Medium-Strong | Alkyl-Chloride |

The presence of a strong absorption band around 1670 cm⁻¹ (C=O) and a medium band around 3300 cm⁻¹ (N-H) would be highly indicative of the secondary amide group central to the molecule's structure.

Conclusion

The comprehensive characterization of 2-chloro-N-(2,4-difluorophenyl)acetamide is achieved through the synergistic application of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity, mass spectrometry validates the molecular formula and provides a fragmentation fingerprint, and IR spectroscopy identifies the key functional groups. Together, these spectral data provide an unambiguous confirmation of the molecule's identity and purity, a critical requirement for its use in research and development.

References

-

PubChem. (n.d.). 2-chloro-N-(2,4-difluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-n-(2,4-difluorophenyl)acetamide. Retrieved from [Link]

-

El-Emam, A. A., Al-Deeb, O. A., & Missioui, M. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-chloro-N-(2,4-difluorophenyl)acetamide

Introduction: 2-chloro-N-(2,4-difluorophenyl)acetamide is a halogenated acetamide derivative of significant interest within the fields of medicinal chemistry and synthetic organic chemistry. As a member of the α-haloacetamide class, its chemical architecture is primed for reactivity, making it a valuable building block for more complex molecular entities. The presence of a chloroacetyl group confers electrophilic properties, rendering it a key intermediate for the synthesis of various heterocyclic compounds and, notably, as a reactive moiety for the design of targeted covalent inhibitors in drug development.[1][2]

This technical guide provides an in-depth analysis of the physical and chemical properties of 2-chloro-N-(2,4-difluorophenyl)acetamide. It is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its handling, reactivity, synthesis, and characterization. The protocols and data presented herein are synthesized from authoritative sources to ensure scientific integrity and practical applicability.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its unequivocal identity through standardized nomenclature and structural representation.

-

IUPAC Name: 2-chloro-N-(2,4-difluorophenyl)acetamide[3]

-

CAS Number: 96980-65-3[3]

-

Molecular Formula: C₈H₆ClF₂NO[3][]

-

Synonyms: N-Chloroacetyl-2,4-difluoroaniline, 2-Chloro-2',4'-difluoroacetanilide[3]

The molecule consists of a 2,4-difluoroaniline core that is N-acylated with a chloroacetyl group. This structure is fundamental to its chemical behavior, which is dominated by the reactivity of the C-Cl bond alpha to the carbonyl group.

Caption: 2D structure of 2-chloro-N-(2,4-difluorophenyl)acetamide.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental conditions, including reaction setups, purification strategies, and formulation development.

| Property | Value | Source |

| Molecular Weight | 205.59 g/mol | [3][] |

| Density | ~1.444 g/cm³ (Predicted) | [] |

| Melting Point | Data not experimentally determined in available literature. Similar compounds, like 2-chloro-N-(2-fluorophenyl)acetamide, have a melting point of 88-90 °C.[5] | N/A |

| Boiling Point | Data not experimentally determined. Predicted values for structurally similar compounds are typically >300 °C.[5][6][7] | N/A |

| Appearance | Expected to be an off-white to yellow or brown solid, consistent with related acetanilides.[8] | N/A |

| Solubility | Low solubility in water is expected.[9] Generally soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[10] | N/A |

Expert Insights: The low aqueous solubility is a direct consequence of the hydrophobic difluorophenyl ring and the overall neutral charge of the molecule. For synthetic and analytical purposes, dissolution in solvents like DMSO, DMF, or chlorinated solvents (e.g., dichloromethane) is recommended. The high predicted boiling point suggests that purification by distillation is impractical and would likely lead to decomposition; methods such as recrystallization are more appropriate.

Chemical Properties and Reactivity Profile

The chemical utility of 2-chloro-N-(2,4-difluorophenyl)acetamide stems from the electrophilic nature of the α-chloroacetyl group. This moiety is a potent alkylating agent, readily undergoing nucleophilic substitution.

Causality of Reactivity: The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, making the α-carbon highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its application in medicinal chemistry.

Application as a Covalent "Warhead": In drug development, the chloroacetamide group is a well-established "warhead" for creating covalent inhibitors. It specifically targets nucleophilic amino acid residues, most commonly cysteine, within the active site of an enzyme or protein. The reaction proceeds via an Sₙ2 mechanism, forming a stable thioether bond and leading to irreversible inhibition of the target protein.[1] This strategy can result in drugs with high potency and a prolonged duration of action.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-chloro-N-(2,4-difluorophenyl)acetamide | C8H6ClF2NO | CID 735854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-CHLORO-N-(2-FLUOROPHENYL)ACETAMIDE CAS#: 347-66-0 [chemicalbook.com]

- 6. 2-CHLORO-N-[1-(2,4-DIFLUOROPHENYL)ETHYL]ACETAMIDE CAS#: 793727-51-2 [m.chemicalbook.com]

- 7. 2-CHLORO-N-(2-FLUORO-4-METHYLPHENYL)ACETAMIDE CAS#: 366-45-0 [m.chemicalbook.com]

- 8. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. caymanchem.com [caymanchem.com]

The Diverse Biological Activities of N-Aryl Chloroacetamides: A Guide for Researchers

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The N-aryl chloroacetamide scaffold is a cornerstone in medicinal and agricultural chemistry, distinguished by its reactive chloroacetamide "warhead" attached to a variable aryl moiety. This structural motif confers a potent alkylating ability, enabling these molecules to form covalent bonds with biological nucleophiles, which is the primary mechanism underpinning their broad spectrum of biological activities. Initially rising to prominence as highly effective pre-emergence herbicides, the applications of N-aryl chloroacetamides have expanded significantly.[1][2] Researchers have successfully harnessed this scaffold to develop potent antibacterial, antifungal, anticancer, and enzyme-inhibiting agents.[3][4][5][6] This guide synthesizes the current understanding of N-aryl chloroacetamides, detailing their core mechanism of action, key synthetic pathways, and diverse therapeutic and agricultural applications. We provide in-depth analysis of structure-activity relationships (SAR), detailed protocols for biological evaluation, and a forward-looking perspective on the future development of this versatile chemical class.

Introduction to N-Aryl Chloroacetamides

N-aryl chloroacetamides are a class of organic compounds characterized by a chloroacetamide group linked to a nitrogen atom, which is, in turn, bonded to an aryl (aromatic) ring. The core structure's simplicity belies its chemical versatility and biological significance. The key to their activity is the electrophilic nature of the carbon atom alpha to the carbonyl group, which is made susceptible to nucleophilic attack by the adjacent chlorine atom.

Chemical Structure and Properties

The general structure consists of:

-

An Aryl Group: This is typically a substituted phenyl ring. The nature, position, and number of substituents on this ring are critical determinants of the molecule's lipophilicity, steric profile, and electronic properties, which collectively fine-tune its biological specificity and potency.

-

An Amide Linkage: This links the aryl group to the chloroacetyl moiety.

-

A Chloroacetamide "Warhead": The Cl-CH2-C(=O)- group is the reactive center of the molecule, responsible for its alkylating properties.[3]

The lipophilicity of these compounds, which governs their ability to cross biological membranes, is a crucial factor in their efficacy. For instance, halogenated substituents on the phenyl ring can increase lipophilicity, allowing for more rapid passage through the phospholipid bilayer of cell membranes, which has been correlated with higher antimicrobial activity.

Overview of Biological Activities

The biological profile of N-aryl chloroacetamides is remarkably broad, a direct consequence of their ability to covalently modify essential biomolecules. This has led to their development and investigation in numerous fields:

-

Agriculture: They are widely used as pre-emergence herbicides for major crops, controlling a wide spectrum of weeds.[2][7][8][9]

-

Antimicrobial Agents: Numerous derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans and Fusarium species.[4][5][6][10][11]

-

Anticancer Therapeutics: The scaffold has been explored for its cytotoxic effects against various cancer cell lines, with some derivatives showing promise as inhibitors of cancer stem cells (CSCs), which are implicated in chemoresistance and tumor relapse.[3][12]

-

Enzyme Inhibition: Specific N-aryl chloroacetamides have been designed as inhibitors for enzymes implicated in neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases.[13]

-

Antiviral & Antiparasitic Roles: Emerging research has pointed to their potential as antiviral agents against alphaviruses and as antiparasitic compounds for treating diseases like cryptosporidiosis.[14][15][16]

Core Mechanism of Action: The Alkylating Nature

The unifying mechanism behind the diverse biological effects of N-aryl chloroacetamides is their function as alkylating agents.[1] The chloroacetamide moiety is a mild electrophile that readily reacts with nucleophilic functional groups found in essential biomolecules, particularly the thiol groups of cysteine residues in proteins.[1][17]

Reactivity with Biological Nucleophiles

The reaction involves a nucleophilic substitution where the chlorine atom, a good leaving group, is displaced by a nucleophile (e.g., a deprotonated sulfhydryl group, -S⁻). This forms a stable covalent thioether bond between the acetamide scaffold and the protein. This irreversible binding can lead to:

-

Enzyme Inactivation: Alkylation of a cysteine residue in the active site of an enzyme can permanently block substrate binding and catalysis.

-

Disruption of Protein Structure: Modification of a critical cysteine residue can alter protein conformation, leading to loss of function.

-

Interference with Signaling Pathways: Covalent modification of proteins involved in cellular signaling can disrupt vital biological processes.

This reactivity is not indiscriminate. The specific aryl portion of the molecule provides the necessary recognition elements (e.g., shape, lipophilicity, hydrogen bonding capability) to direct the chloroacetamide "warhead" to the target protein's binding pocket, conferring a degree of selectivity.

Caption: Mechanism of N-aryl chloroacetamide covalent modification of a target protein.

Synthesis of N-Aryl Chloroacetamides

The synthesis of N-aryl chloroacetamides is generally straightforward, making this scaffold highly accessible for derivatization and library synthesis in drug discovery and agrochemical research. The most common method is the chloroacetylation of a primary or secondary aryl amine.[18][19]

General Synthetic Protocol

The standard procedure involves the reaction of a substituted aryl amine with chloroacetyl chloride in an appropriate solvent. A base, such as triethylamine or potassium carbonate, is often added to neutralize the hydrochloric acid byproduct generated during the reaction.[11][20]

Step 1: Reactant Preparation: The selected aryl amine is dissolved in a suitable aprotic solvent (e.g., benzene, DMF, or acetonitrile).

Step 2: Acylation: Chloroacetyl chloride is added dropwise to the solution, often at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction. The reaction is then typically stirred for several hours at room temperature or refluxed to ensure completion.[20]

Step 3: Work-up and Purification: Upon completion, the reaction mixture is processed to remove byproducts and unreacted starting materials. This may involve washing with water, extraction with an organic solvent, and drying. The final product is often purified by recrystallization from a suitable solvent like ethanol to yield the solid N-aryl chloroacetamide.[20]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.info [ijpsr.info]

- 6. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. lume.ufrgs.br [lume.ufrgs.br]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 13. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N ‑Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad-Spectrum Antialphaviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

A Technical Guide to the Structural and Conformational Analysis of 2-chloro-N-(2,4-difluorophenyl)acetamide

Abstract

This technical guide provides a comprehensive structural and conformational analysis of 2-chloro-N-(2,4-difluorophenyl)acetamide, a molecule of significant interest as a synthetic intermediate in medicinal and materials chemistry.[1][2] Given the absence of a publicly available crystal structure for this specific compound, this document employs a multi-faceted approach, integrating data from its fundamental physicochemical properties, predictive spectroscopic analysis, and comparative structural studies of closely related analogs. We will explore the molecule's likely synthesis, its expected spectroscopic signatures (NMR, IR, MS), and delve into its solid-state packing and conformational preferences. The causality behind analytical choices and the interpretation of data are emphasized to provide researchers with a practical and scientifically rigorous framework for studying this and similar N-substituted acetamides.

Molecular Identity and Physicochemical Properties

2-chloro-N-(2,4-difluorophenyl)acetamide (IUPAC Name) is a halogenated aromatic amide. Its core structure consists of a 2,4-difluorophenyl ring linked via an amide bond to a chloroacetyl group. This combination of a reactive chloroacetamide moiety and a fluorinated aromatic ring makes it a versatile building block in organic synthesis. The fundamental properties, derived from authoritative chemical databases, are summarized below.[3]

| Property | Value | Source |

| Molecular Formula | C₈H₆ClF₂NO | PubChem[3] |

| IUPAC Name | 2-chloro-N-(2,4-difluorophenyl)acetamide | PubChem[3] |

| Molecular Weight | 205.59 g/mol | PubChem[3] |

| CAS Number | 96980-65-3 | PubChem[3] |

| SMILES | C1=CC(=C(C=C1F)F)NC(=O)CCl | PubChem[3] |

| InChIKey | TUPPVAAGWXKMRC-UHFFFAOYSA-N | PubChem[3] |

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule's structure begins with its synthesis and characterization. The protocols and expected data presented here are based on established methodologies for N-aryl acetamides.[2]

Synthetic Protocol: Acylation of 2,4-Difluoroaniline

The most direct and widely adopted method for synthesizing N-aryl acetamides is the nucleophilic acyl substitution reaction between an aniline derivative and an acyl chloride.[2] In this case, 2,4-difluoroaniline serves as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

Expert Rationale: Chloroacetyl chloride is chosen for its high reactivity, which ensures efficient acylation of the amine. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) to prevent hydrolysis of the acyl chloride and at a controlled temperature (e.g., 0 °C to room temperature) to manage the exothermic nature of the reaction. A mild base, such as triethylamine or pyridine, is often included to neutralize the HCl byproduct, driving the reaction to completion.

Step-by-Step Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-difluoroaniline (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Acyl Chloride: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of distilled water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-chloro-N-(2,4-difluorophenyl)acetamide.

Caption: General workflow for the synthesis of 2-chloro-N-(2,4-difluorophenyl)acetamide.

Predictive Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[5] A deuterated solvent like DMSO-d₆ is often used for N-aryl amides due to its ability to dissolve the compound and the downfield shift of the amide N-H proton, preventing overlap with other signals.

| ¹H NMR (Predicted in DMSO-d₆) | ||||

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Amide N-H | ~10.5 | Broad singlet | 1H | Deshielded proton on nitrogen, subject to hydrogen bonding. |

| Aromatic C-H (ortho to NH) | ~8.0-8.2 | Multiplet | 1H | Deshielded by the amide group and ortho-fluorine. |

| Aromatic C-H | ~7.3-7.5 | Multiplet | 1H | Complex splitting due to F-H couplings. |

| Aromatic C-H | ~7.1-7.3 | Multiplet | 1H | Complex splitting due to F-H couplings. |

| Methylene C-H₂ | ~4.3 | Singlet | 2H | Alpha to both a carbonyl and a chlorine atom, resulting in strong deshielding. |

| ¹³C NMR (Predicted in DMSO-d₆) | ||

| Assignment | Chemical Shift (δ, ppm) | Rationale |

| Carbonyl C=O | ~165 | Typical chemical shift for an amide carbonyl. |

| Aromatic C-F | ~155-160 (d, ¹JCF ≈ 245 Hz) | Large one-bond C-F coupling constant is characteristic. |

| Aromatic C-N | ~125-130 | Shift influenced by both nitrogen and fluorine substituents. |

| Aromatic C-H | ~110-120 | Region for aromatic carbons, with shifts influenced by fluorine. |

| Methylene C-Cl | ~42 | Aliphatic carbon attached to an electron-withdrawing chlorine. |

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying key functional groups present in a molecule.[5]

| IR Spectroscopy (Predicted) | ||

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

| N-H Stretch (Amide) | 3250-3300 | Indicates the presence of the secondary amide N-H bond. |

| C=O Stretch (Amide I) | 1670-1690 | A strong, sharp absorption characteristic of an amide carbonyl. |

| N-H Bend (Amide II) | 1530-1550 | Coupled with C-N stretching, confirming the amide group. |

| C-F Stretch | 1200-1250 | Strong absorptions indicative of the aryl-fluorine bonds. |

| C-Cl Stretch | 700-780 | Corresponds to the chloroalkyl group. |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structure.

-

Molecular Ion (M⁺): The spectrum is expected to show a molecular ion peak at m/z ≈ 205. A characteristic isotopic pattern (M+2 peak) at m/z ≈ 207 with an intensity of about one-third of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragments:

-

Loss of Cl: A fragment corresponding to [M-Cl]⁺.

-

Loss of CH₂Cl: A fragment corresponding to [M-CH₂Cl]⁺.

-

Acylium Ion: A peak corresponding to the [O=C-CH₂Cl]⁺ fragment.

-

Difluoroaniline Fragment: A peak corresponding to the [H₂N-C₆H₃F₂]⁺ fragment resulting from amide bond cleavage.

-

Structural and Conformational Analysis

The three-dimensional arrangement of atoms and the nature of intermolecular interactions define a molecule's properties in the solid state and its potential biological activity.

Crystalline Packing and Intermolecular Forces: A Comparative Approach

While the specific crystal structure of 2-chloro-N-(2,4-difluorophenyl)acetamide has not been reported, extensive crystallographic data exists for structurally similar N-aryl chloroacetamides.[1][7][8][9] A consistent and dominant feature in the crystal packing of these compounds is the formation of infinite chains through intermolecular N-H···O hydrogen bonds.[1][7][9]

Expert Rationale: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This directional interaction is strong and highly predictable, often dictating the primary supramolecular assembly in the crystal lattice. The N-H proton forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule, creating a robust head-to-tail chain.

| Comparative Crystallographic Data of Analogs | |||

| Compound | Space Group | N-H···O Distance (Å) | Key Feature |

| 2-Chloro-N-(4-fluorophenyl)acetamide[1][7] | Monoclinic | ~2.8-2.9 | Forms infinite chains via N-H···O bonds along the c-axis. |

| 2-Chloro-N-(3-fluorophenyl)acetamide[8] | Monoclinic | ~2.8-2.9 | Molecules linked into C(4) chains by N-H···O hydrogen bonds. |

| 2-Chloro-N-(2,4-dimethylphenyl)acetamide[9] | Monoclinic | ~2.9 | Molecules linked into chains through intermolecular N-H···O bonding. |

Based on this consistent pattern, it is highly probable that 2-chloro-N-(2,4-difluorophenyl)acetamide also crystallizes in a structure dominated by these N-H···O hydrogen-bonded chains.

Caption: Predicted N-H···O intermolecular hydrogen bonding forming a molecular chain.

Molecular Conformation

The overall shape of the molecule is determined by the torsion angles around its single bonds. Key conformational features include the planarity of the amide group and its orientation relative to the aromatic ring.

-

Amide Plane: The amide group (C-C(=O)-N-H) is generally planar or nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system.

-

Ring-Amide Torsion: The dihedral angle between the plane of the difluorophenyl ring and the amide plane is crucial. In related structures, this angle is significantly twisted, often ranging from 20° to 80°.[10] This twist is a result of steric hindrance between the ortho-substituent on the phenyl ring (in this case, fluorine) and the carbonyl oxygen or the N-H proton.

-

Ortho-Substituent Influence: The conformation of the N-H bond relative to the ortho-fluoro substituent is of particular interest. In the analogous 2-chloro-N-(2,4-dimethylphenyl)acetamide, the N-H bond is found to be syn to the ortho-methyl group.[9] It is plausible that a similar syn conformation exists in the title compound to minimize steric repulsion between the bulky chloroacetamide group and the ortho-fluorine atom.

-

Intramolecular Interactions: Short C-H···O contacts, where a C-H from the phenyl ring interacts with the carbonyl oxygen, are also possible and can contribute to conformational stability.[8]

A Theoretical Approach: Computational Modeling

In the absence of experimental crystallographic data, computational chemistry provides a powerful tool for predicting the ground-state conformation and electronic structure. Density Functional Theory (DFT) is a robust method for this purpose.

Expert Rationale: A computational approach allows for a systematic exploration of the potential energy surface to identify low-energy conformers. Geometry optimization calculations refine the molecular structure to a minimum energy state, providing accurate predictions of bond lengths, angles, and dihedral angles. This in silico data serves as a highly valuable hypothesis that can guide future experimental work.

Step-by-Step Computational Workflow:

-

Initial Structure Generation: Build the 3D structure of 2-chloro-N-(2,4-difluorophenyl)acetamide using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the rotational freedom around the key single bonds and identify a pool of low-energy starting structures.

-

DFT Geometry Optimization: Subject the lowest energy conformers to full geometry optimization using a DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G(d,p) or larger).

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical IR spectrum.

-

Analysis: Analyze the resulting optimized geometry to determine key structural parameters, including the crucial dihedral angle between the aromatic ring and the amide plane.

Caption: A standard workflow for the computational analysis of molecular conformation.

Conclusion

This guide has provided a detailed structural and conformational profile of 2-chloro-N-(2,4-difluorophenyl)acetamide. Through a combination of established synthetic protocols, predictive spectroscopy based on foundational principles, and a robust comparative analysis with structurally validated analogs, we have constructed a comprehensive picture of the molecule. The key structural motifs are predicted to be a twisted conformation between the phenyl ring and the planar amide group, and a supramolecular architecture dominated by strong N-H···O hydrogen-bonded chains. The outlined experimental and computational workflows provide a solid framework for researchers to validate these predictions and further explore the rich chemistry of this versatile synthetic intermediate.

References

-

Basappa, Ananda, S., Praveen, A. S., Jasinski, J. P., & Narasegowda, B. (2012). 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3098. [Link]

-

Kang, S. S., Zeng, H. S., Li, H. L., & Wang, H. B. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194. [Link]

-

ResearchGate. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735854, 2-chloro-N-(2,4-difluorophenyl)acetamide. Retrieved January 4, 2026, from [Link].

-

Fun, H. K., Ooi, C. W., & Gowda, B. T. (2010). Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 66(6), o1455. [Link]

-

Patel, R. B., Patel, P. S., & Randeria, N. P. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Drug Development and Research, 4(1), 261-267. [Link]

-

Gowda, B. T., Kozisek, J., & Fuess, H. (2007). 2-Chloro-N-(2,4-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4561. [Link]

-

Al-Hourani, B. J., Abu-Sini, M., Al-Kaissi, E., Sharma, P., & El-Elimat, T. (2019). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1801–1805. [Link]

-

Li, M., Zhang, H. P., Luo, Y. P., Xiong, L. X., & Zhao, W. G. (2019). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Journal of the Brazilian Chemical Society, 30(11), 2414-2423. [Link]

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

Hladysh, M., Chornous, V., Matiichuk, V., & Obushak, M. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Pharmaceuticals, 15(12), 1561. [Link]

-

Physics & Maths Tutor. (n.d.). Module 6.3 - Analysis - OCR A Chemistry A-level. [Link]

Sources

- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. 2-chloro-N-(2,4-difluorophenyl)acetamide | C8H6ClF2NO | CID 735854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Chloro-N-(2,4-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-chloro-N-(2,4-difluorophenyl)acetamide: A Methodological and Predictive Approach

An In-depth Technical Guide

Abstract: The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1][2][3] This guide provides a comprehensive technical framework for understanding, determining, and predicting the solubility of 2-chloro-N-(2,4-difluorophenyl)acetamide in organic solvents. Recognizing the scarcity of published data for this specific compound, this document emphasizes robust experimental methodologies and theoretical predictive models. It is designed for researchers, chemists, and formulation scientists who require a deep, practical understanding of solubility principles to guide their work.

Introduction: The Central Role of Solubility

2-chloro-N-(2,4-difluorophenyl)acetamide (PubChem CID: 735854) is a halogenated acetamide derivative.[4] Compounds of this class are recognized as important intermediates in the synthesis of various medicinal, agrochemical, and pharmaceutical agents.[5][6] The successful application of this intermediate in any synthetic route or its development as a potential API is fundamentally linked to its solubility.

Key processes governed by solubility include:

-

Reaction Kinetics: Ensuring the compound is in the solution phase for chemical reactions.

-

Crystallization and Purification: Selecting appropriate anti-solvents and recrystallization solvents to achieve high purity and yield.[7]

-

Formulation Development: For APIs, solubility is a primary determinant of bioavailability, especially for oral dosage forms.[1][8][9] Poorly soluble compounds often lead to inadequate absorption and variable therapeutic outcomes.[8][9]

-

Analytical Method Development: Choosing suitable diluents for chromatographic analysis like HPLC.[10]

This guide will first establish a theoretical foundation for solubility, then present the known physicochemical properties of the target compound, and finally, detail a gold-standard experimental protocol for its solubility determination, complemented by robust analytical techniques.

Theoretical Frameworks for Solubility Prediction

While experimental determination is definitive, theoretical models provide invaluable predictive power for solvent screening, saving significant time and resources.

"Like Dissolves Like": The Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by solubility parameters. The Hansen Solubility Parameters (HSP) are a powerful tool developed by Charles Hansen that divides the total Hildebrand solubility parameter into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding forces.[11]

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space" defined by these three parameters.[11] The closer two points are in this space, the more likely the substances are to be miscible.[11] This relationship is calculated by the distance (Ra) between the solute and solvent in Hansen space. A substance is predicted to be soluble if this distance is within its experimentally determined interaction radius (R0).[12] This concept is particularly useful for screening solvents in industries like paints and coatings and has been extended to pharmaceutical applications for predicting drug-excipient interactions.[11][13]

The logical relationship for solubility prediction using HSP is illustrated below.

Caption: Hansen Solubility Parameter (HSP) workflow for predicting solubility.

Co-solvency Models: The Jouyban-Acree Model

In pharmaceutical formulations, mixed solvent systems (co-solvents) are often used. The Jouyban-Acree model is a widely used and accurate mathematical model for correlating and predicting the solubility of a solute in binary or ternary solvent mixtures at various temperatures.[14][15][16] The model requires experimental solubility data in the neat (mono-solvent) systems to predict solubility in the mixtures, thereby reducing the number of experiments needed.[14][17][18]

Physicochemical Properties of 2-chloro-N-(2,4-difluorophenyl)acetamide

A foundational step in any solubility study is to characterize the solute. The known properties of 2-chloro-N-(2,4-difluorophenyl)acetamide are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClF₂NO | PubChem[4] |

| Molecular Weight | 205.59 g/mol | PubChem[4] |

| IUPAC Name | 2-chloro-N-(2,4-difluorophenyl)acetamide | PubChem[4] |

| Canonical SMILES | C1=CC(=C(C=C1F)F)NC(=O)CCl | PubChem[4] |

| InChIKey | TUPPVAAGWXKMRC-UHFFFAOYSA-N | PubChem[4] |

| Predicted XlogP | 2.0 | PubChemLite[19] |

The presence of two fluorine atoms and one chlorine atom suggests significant electronegativity, while the acetamide group provides hydrogen bonding capability (one donor, one acceptor site). The aromatic ring contributes to its hydrophobicity. These structural features indicate that its solubility will be highly dependent on the specific polar, dispersion, and hydrogen-bonding characteristics of the chosen solvent.

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable and widely accepted method for determining thermodynamic (equilibrium) solubility is the Saturation Shake-Flask Method .[20][21] This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of solubility under the specified conditions.[22][23]

Causality Behind Experimental Choices

-

Method Selection: The shake-flask method is chosen over kinetic or high-throughput methods because it measures the true thermodynamic equilibrium solubility, which is a fundamental material property essential for thermodynamic modeling and robust formulation development.[20][24]

-

Equilibrium Confirmation: Measuring concentration at multiple time points is a self-validating step. A plateau in concentration confirms that equilibrium has been reached and the measured value is not an artifact of insufficient equilibration time.[24]

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance or 25 °C for standard lab conditions) is critical for reproducibility.[24]

-

Solid Phase Analysis: It is good practice to analyze the remaining solid post-experiment (e.g., by XRPD or DSC) to check for any polymorphic transformations or solvate formation, which could alter the solubility.

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid 2-chloro-N-(2,4-difluorophenyl)acetamide to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. "Excess" means enough solid remains visible at the end of the experiment.

-

Equilibration: Seal the vials securely and place them in an orbital shaker or on a magnetic stirrer plate within a temperature-controlled environment (e.g., 25 °C). Agitate the samples at a constant rate that ensures the solid is well-suspended without being overly vigorous.

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.[24]

-

Phase Separation: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a solvent-resistant syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to prevent artificially high results.

-

Dilution: Promptly dilute the clear filtrate with a suitable diluent (often the mobile phase for HPLC analysis) to a concentration within the pre-established analytical calibration range. This prevents precipitation of the solute upon cooling or solvent evaporation.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, as described below.

-

Equilibrium Verification: Compare the calculated concentrations at the different time points. Equilibrium is considered reached when consecutive measurements do not deviate significantly (e.g., by less than 5-10%).[24]

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the preferred analytical tool for solubility analysis due to its specificity and ability to separate the analyte from any potential impurities or degradants.[20][24]

Protocol for Quantification:

-

Standard Preparation: Prepare a stock solution of 2-chloro-N-(2,4-difluorophenyl)acetamide of known concentration in a suitable solvent (in which it is highly soluble, e.g., acetonitrile or methanol).

-

Calibration Curve: Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected concentration range of the diluted solubility samples.[10]

-

HPLC Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.

-

Data Processing: Plot the peak area from the HPLC chromatograms against the known concentration of the standards to generate a linear regression curve. The R² value should be >0.999 to ensure linearity.

-

Solubility Calculation: Use the equation of the line (y = mx + c) from the calibration curve to determine the concentration of the diluted samples from their measured peak areas.[10] Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

The overall experimental and analytical workflow is visualized below.

Caption: Workflow for Shake-Flask Solubility Determination with HPLC Analysis.

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents.

Table 1: Solubility of 2-chloro-N-(2,4-difluorophenyl)acetamide at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Isopropanol | Polar Protic | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| Ethyl Acetate | Polar Aprotic | Experimental Value | Calculated Value |

| Dichloromethane | Halogenated | Experimental Value | Calculated Value |

| Toluene | Non-polar | Experimental Value | Calculated Value |

| n-Heptane | Non-polar | Experimental Value | Calculated Value |

| Water | Polar Protic | Experimental Value | Calculated Value |

Note: This table serves as a template for recording experimentally determined values.

Conclusion

This guide has outlined a comprehensive strategy for characterizing the solubility of 2-chloro-N-(2,4-difluorophenyl)acetamide in organic solvents. By integrating theoretical predictive models like Hansen Solubility Parameters with the gold-standard experimental shake-flask method, researchers can efficiently screen for suitable solvents and obtain highly accurate and reliable thermodynamic solubility data. The detailed protocols for experimentation and HPLC analysis provide a robust, self-validating framework essential for applications in chemical synthesis, purification, and pharmaceutical formulation. This methodological approach empowers scientists to make informed, data-driven decisions in the absence of pre-existing literature values, accelerating research and development.

References

- Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model.

-

Hansen solubility parameter. (2024, December 11). Wikipedia. [Link]

-

Hansen solubility parameters to predict drug & container interactions. (No date). West Pharmaceutical Services. [Link]

-

Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical & Pharmaceutical Bulletin, 54(4), 428-431. [Link]

-

Jouyban, A., & Acree, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(3), 318-327. [Link]

-

Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2006). Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model. Chemical and Pharmaceutical Bulletin, 54(4), 428-431. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Babu, A. R., & Zipp, G. L. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(2), 36-41. [Link]

-

Jouyban, A., & Acree, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. ResearchGate. [Link]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. International Journal of Medical and Pharmaceutical Case Reports, 13(2), 1-8. [Link]

-

How does drug solubility affect drug delivery? (2024, January 1). Patsnap Synapse. [Link]

-

Salazar, J. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134. [Link]

-

Thomas, A. L. (2019, December 2). Tackling Solubility in Drug Development. Pharmaceutical Technology. [Link]

-

Hansen Solubility Parameters. (No date). Hansen Solubility. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. [Link]

-

HSPiP - Hansen Solubility Parameters. (No date). Hansen Solubility. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (No date). Dow Development Labs. [Link]

-

2-chloro-N-(2,4-difluorophenyl)acetamide. (No date). PubChem. [Link]

-

Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. In Basic Fundamentals of Drug Delivery. InTech. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare. [Link]

-

Annex 4: Guidance on the design and conduct of biopharmaceutics classification system-based biowaiver studies. (No date). World Health Organization (WHO). [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2024, March 26). PharmaGuru. [Link]

-

Al-Hamidi, H., Edwards, A. D., Mohammad, M. A., & Nokhodchi, A. (2010). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Journal of Pharmaceutical Sciences, 99(12), 4864-4876. [Link]

-

Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 524–527. [Link]

-

2-chloro-n-(2,4-difluorophenyl)acetamide. (No date). PubChemLite. [Link]

-

Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1194. [Link]

Sources

- 1. seppic.com [seppic.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. How does drug solubility affect drug delivery? [synapse.patsnap.com]

- 4. 2-chloro-N-(2,4-difluorophenyl)acetamide | C8H6ClF2NO | CID 735854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmtech.com [pharmtech.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 14. Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model. | Semantic Scholar [semanticscholar.org]

- 15. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model [jstage.jst.go.jp]

- 17. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. PubChemLite - 2-chloro-n-(2,4-difluorophenyl)acetamide (C8H6ClF2NO) [pubchemlite.lcsb.uni.lu]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. researchgate.net [researchgate.net]

- 22. improvedpharma.com [improvedpharma.com]

- 23. pharmatutor.org [pharmatutor.org]

- 24. who.int [who.int]

Spectroscopic Characterization of 2-chloro-N-(2,4-difluorophenyl)acetamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound 2-chloro-N-(2,4-difluorophenyl)acetamide, a molecule of interest in drug development and chemical synthesis. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who are engaged in the synthesis, analysis, and application of related compounds. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides in-depth interpretation, and outlines the experimental protocols for acquiring this data.

Introduction

2-chloro-N-(2,4-difluorophenyl)acetamide belongs to the class of N-aryl acetamides, which are significant intermediates in organic synthesis. The presence of a chloroacetyl group makes it a versatile precursor for the introduction of various functionalities through nucleophilic substitution. The difluorophenyl moiety can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Accurate spectroscopic characterization is paramount to confirm the identity and purity of the synthesized compound, ensuring the reliability of subsequent biological or chemical studies.

Molecular Structure

The molecular structure of 2-chloro-N-(2,4-difluorophenyl)acetamide is foundational to understanding its spectroscopic properties. The key structural features include a chloroacetamide group linked to a 2,4-difluorinated benzene ring.

Caption: General workflow for the synthesis of 2-chloro-N-(2,4-difluorophenyl)acetamide.

Step-by-Step Synthesis Protocol:

-

To a solution of 2,4-difluoroaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-chloro-N-(2,4-difluorophenyl)acetamide.

Spectroscopic Analysis Protocol

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

Detailed Analysis Protocols:

-

NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin) to perform Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

-

IR Spectroscopy:

-

Grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph for GC-MS analysis.

-

Acquire the mass spectrum using electron ionization (EI) mode.

-

Conclusion

This technical guide provides a detailed framework for the spectroscopic characterization of 2-chloro-N-(2,4-difluorophenyl)acetamide. The expected NMR, IR, and MS data, along with their interpretations, serve as a valuable reference for chemists and researchers. The outlined experimental protocols offer a reliable methodology for the synthesis and analysis of this compound, ensuring the integrity and reproducibility of scientific findings in the fields of drug discovery and chemical synthesis.

References

-

Apostolov, S., Vaštag, Đ., Matijević, B., Nakomčić, J., & Marinković, A. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Archives of Industrial Hygiene and Toxicology, 72(1), 70-79. [Link]

-

PubChem. (n.d.). 2-chloro-N-(2,4-difluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

- Gore, R. P., et al. (2011). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica, 3(6), 430-436.

-

NIST Chemistry WebBook. (n.d.). Acetamide, 2-chloro-. National Institute of Standards and Technology. Retrieved from [Link]

Halogenated Acetanilide Derivatives: A Technical Guide to Their Antimicrobial Potential

In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a paramount objective in drug discovery. Among the promising candidates, halogenated acetanilide derivatives have emerged as a class of compounds demonstrating significant potential. This technical guide provides an in-depth exploration of the synthesis, antimicrobial evaluation, and structure-activity relationships of these molecules, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Imperative for Novel Antimicrobials and the Promise of Acetanilides

The waning efficacy of existing antibiotics necessitates a paradigm shift in antimicrobial research. Acetanilide, a simple aromatic amide, and its derivatives have a long history in medicinal chemistry, with early examples demonstrating analgesic and antipyretic properties.[1][2] However, recent investigations have unveiled their potential as antimicrobial agents.[3][4][5][6] The introduction of halogen substituents onto the acetanilide framework has been shown to be a particularly effective strategy for enhancing this activity, paving the way for a new generation of potential therapeutics.[7][8]

Synthesis and Structural Diversity of Halogenated Acetanilides

The synthesis of halogenated acetanilide derivatives is typically achieved through straightforward and versatile chemical reactions. A common and efficient method involves the acylation of a corresponding halogenated aniline with an acylating agent such as acetic anhydride or acetyl chloride.

A general synthetic scheme involves the reaction of a substituted aniline with acetic anhydride in the presence of a catalyst or under reflux conditions.[4][5] The selection of various substituted anilines and the potential for further modification of the acetyl group allow for the creation of a diverse library of compounds for screening.

Caption: General synthesis workflow for halogenated acetanilide derivatives.

Unraveling the Antimicrobial Mechanism of Action

While the precise mechanism of action for all halogenated acetanilide derivatives is not fully elucidated and may vary between specific compounds, several key hypotheses have emerged from scientific investigations.

One proposed mechanism for related halogenated anilines involves the inhibition of adenylate cyclase activity .[9][10] This enzyme is crucial for the production of cyclic AMP (cAMP), a key second messenger in bacteria that regulates numerous physiological processes, including the expression of virulence factors.[9][10] By disrupting this signaling pathway, these compounds can exert both antimicrobial and antibiofilm effects.

Another critical factor appears to be the acidity of the N-H bond in the acetamido group.[7][8] The presence of electron-withdrawing halogen substituents on the aromatic ring can increase the acidity of this proton, potentially facilitating interactions with key enzymatic or structural components within the microbial cell.

Caption: Proposed mechanism involving the inhibition of adenylate cyclase.

Structure-Activity Relationship (SAR): The Role of Halogenation

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry.[11][12][13] For halogenated acetanilides, the nature, position, and number of halogen substituents on the aniline ring play a critical role in determining their antimicrobial potency.

Studies have shown that the presence of halogens is often essential for significant bioactivity.[7][8] Furthermore, the specific halogen (Fluorine, Chlorine, Bromine, or Iodine) and its location on the aromatic ring can dramatically influence the compound's efficacy against different microbial strains. For instance, certain substitution patterns may be more effective against Gram-positive bacteria, while others may exhibit broader-spectrum activity. This underscores the importance of systematic SAR studies in optimizing the antimicrobial profile of these derivatives.[14]

In Vitro Evaluation of Antimicrobial Activity: A Step-by-Step Guide

A robust and standardized approach to in vitro testing is crucial for accurately determining the antimicrobial potential of novel compounds. The following protocols outline the key assays for assessing the efficacy of halogenated acetanilide derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16][17] The broth microdilution method is a widely accepted and high-throughput technique for MIC determination.[18][19]

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate culture (18-24 hours), select 3-5 well-isolated colonies of the test microorganism.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17][18]

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18][20]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the halogenated acetanilide derivative in a suitable solvent (e.g., DMSO).

-

In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to obtain a range of concentrations.[18]

-

-

Inoculation and Incubation:

-

Determination of MIC:

Caption: Workflow for the Broth Microdilution MIC Assay.

Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[22][23][24]

Experimental Protocol: MBC Assay

-

Perform MIC Assay: Conduct the broth microdilution MIC test as described above.

-

Subculturing: From the wells showing no visible growth (the MIC well and wells with higher concentrations), aspirate a small aliquot (e.g., 10 µL).[25]

-

Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.[25]

-

Determination of MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[23][25]

Cytotoxicity Assessment: Ensuring a Favorable Safety Profile

A crucial aspect of drug development is to ensure that a potential antimicrobial agent is not toxic to mammalian cells.[26][27][28][29] Cytotoxicity assays are therefore an essential component of the preclinical evaluation of halogenated acetanilide derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[18][30]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and incubate for 24 hours to allow for attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the halogenated acetanilide derivative in cell culture medium and add them to the wells. Include a vehicle control (cells treated with the solvent used to dissolve the compound).[18]

-

Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[18]

-

Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. This allows for the determination of the IC₅₀ (half-maximal inhibitory concentration) value.[18]

Caption: Workflow for the MTT Cytotoxicity Assay.

Data Presentation and Interpretation

The systematic and clear presentation of quantitative data is essential for the comparison and interpretation of results.

Table 1: Representative Antimicrobial Activity and Cytotoxicity Data

| Compound ID | Halogen Substitution | Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | IC₅₀ (µg/mL) on Mammalian Cells |

| HA-01 | 4-Chloro | Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] | [Insert Data] |

| HA-02 | 2,4-Dichloro | Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] | [Insert Data] |

| HA-03 | 4-Bromo | Escherichia coli | Negative | [Insert Data] | [Insert Data] | [Insert Data] |

| HA-04 | 3,5-Dibromo | Escherichia coli | Negative | [Insert Data] | [Insert Data] | [Insert Data] |

| Control | [e.g., Ciprofloxacin] | Escherichia coli | Negative | [Insert Data] | [Insert Data] | N/A |

Conclusion and Future Directions

Halogenated acetanilide derivatives represent a promising and versatile scaffold for the development of novel antimicrobial agents. Their straightforward synthesis, coupled with the potential for significant antimicrobial activity, makes them an attractive area for further research. Future efforts should focus on expanding the structural diversity of these compounds, elucidating their precise mechanisms of action against a broader range of pathogens, and conducting in vivo efficacy and safety studies. Through a systematic and multidisciplinary approach, the full therapeutic potential of halogenated acetanilides can be unlocked in the ongoing battle against infectious diseases.

References

Sources

- 1. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review (2018) | Rajib Kumar Singh | 6 Citations [scispace.com]

- 2. What is the mechanism of Acetanilide? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. rjptonline.org [rjptonline.org]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. busca.umc.cl [busca.umc.cl]

- 9. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 12. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 13. collaborativedrug.com [collaborativedrug.com]

- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. microchemlab.com [microchemlab.com]

- 25. benchchem.com [benchchem.com]

- 26. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]

- 27. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 30. benchchem.com [benchchem.com]

- 31. woah.org [woah.org]

- 32. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 33. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 34. apec.org [apec.org]

- 35. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models | springermedicine.com [springermedicine.com]

- 36. protocols.io [protocols.io]

- 37. files.core.ac.uk [files.core.ac.uk]

- 38. researchgate.net [researchgate.net]

- 39. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. Structure-activity relationships in the field of halogenated steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Chloro-N-(2,4-difluorophenyl)acetamide in Organic Synthesis

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and physicochemical properties. The subject of this guide, 2-chloro-N-(2,4-difluorophenyl)acetamide, is a bifunctional reagent of significant interest. Its chemical architecture, featuring a reactive α-chloroacetamide "warhead" and a difluorinated phenyl ring, renders it a versatile precursor for a variety of complex organic molecules, particularly heterocyclic compounds with potential biological activity.[1][2]

The electron-withdrawing nature of the difluorophenyl group enhances the electrophilicity of the carbonyl carbon and influences the reactivity of the adjacent chloroacetyl group. This electronic modulation, coupled with the potential for the difluorophenyl moiety to engage in specific interactions with biological targets, makes this reagent a valuable tool for researchers in drug discovery and development. These application notes will provide an in-depth guide to the synthetic utility of 2-chloro-N-(2,4-difluorophenyl)acetamide, complete with detailed protocols and mechanistic insights.

Core Applications in the Synthesis of Bioactive Heterocycles